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molecular formula C11H11NOS B8272178 6-Methoxy-2-methylsulfanyl-quinoline

6-Methoxy-2-methylsulfanyl-quinoline

Cat. No. B8272178
M. Wt: 205.28 g/mol
InChI Key: SGUVPENPFRAWSI-UHFFFAOYSA-N
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Patent
US07186840B2

Procedure details

A solution of 6-methoxy-2-methylsulfanyl-quinoline (1.0 g, 5 mmoles) in 100 mL 1:1 MeOH/THF was treated with a solution of 5 g OXONE™ in 50 mL water and stirred for 2–3 hours until the oxidation is complete. The mixture is poured into water and extracted with EtOAc. The organic phase is dried and evaporated to yield 2-methanesulfonyl-6-methoxy-quinoline as a crystalline white product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8](SC)[CH:7]=[CH:6]2.CO.[CH2:17]1COCC1.O[O:23][S:24]([O-:26])=O.[K+]>O>[CH3:17][S:24]([C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=1)(=[O:26])=[O:23] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C=CC(=NC2=CC1)SC
Name
MeOH THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C1CCOC1
Name
Quantity
5 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2–3 hours until the oxidation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=NC2=CC=C(C=C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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